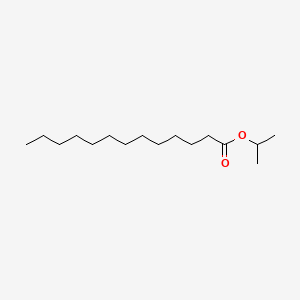
Isopropyl tridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl tridecanoate is an ester compound formed from isopropyl alcohol and tridecanoic acid. It is a colorless, odorless liquid that is commonly used in various industrial and cosmetic applications due to its emollient properties and ability to act as a solvent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl tridecanoate is typically synthesized through the esterification reaction between isopropyl alcohol and tridecanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
C13H27COOH+C3H8O→C16H32O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl tridecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isopropyl alcohol and tridecanoic acid.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to produce carboxylic acids and other oxidation products.
Reduction: Although less common, reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Isopropyl alcohol and tridecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced esters.
Aplicaciones Científicas De Investigación
Isopropyl tridecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Utilized in pharmaceutical formulations for its emollient properties.
Industry: Commonly found in cosmetics, personal care products, and as a lubricant in various industrial applications.
Mecanismo De Acción
The mechanism of action of isopropyl tridecanoate primarily involves its ability to act as an emollient and solvent. It helps to soften and smooth the skin by forming a barrier that prevents moisture loss. In pharmaceutical applications, it can enhance the delivery of active ingredients by improving their solubility and absorption.
Comparación Con Compuestos Similares
Isopropyl tridecanoate can be compared with other similar esters, such as:
Isopropyl myristate: Similar in structure but derived from myristic acid. It is also used as an emollient and solvent in cosmetics and pharmaceuticals.
Isopropyl palmitate: Derived from palmitic acid, it shares similar properties and applications but has a different fatty acid chain length.
Isopropyl stearate: Derived from stearic acid, it is used in similar applications but has a longer fatty acid chain, affecting its physical properties.
Conclusion
This compound is a versatile ester with numerous applications in various fields. Its unique properties make it valuable in industrial, cosmetic, and pharmaceutical formulations. Understanding its preparation, chemical reactions, and applications can help in leveraging its benefits in different scientific and industrial contexts.
Propiedades
| 28267-30-3 | |
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
propan-2-yl tridecanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-16(17)18-15(2)3/h15H,4-14H2,1-3H3 |
Clave InChI |
CZYGEVQQOCNIML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/no-structure.png)


